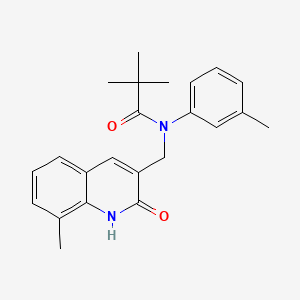
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide, also known as Pivmecillinam, is a synthetic antibiotic used to treat bacterial infections. It is a member of the penicillin family and is commonly used to treat urinary tract infections caused by gram-negative bacteria. Pivmecillinam has been in use since the 1970s and has proven to be an effective treatment option for urinary tract infections.
作用機序
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem works by inhibiting the synthesis of bacterial cell walls. It does this by binding to and inhibiting the enzyme responsible for the cross-linking of peptidoglycan, a key component of the bacterial cell wall. This leads to the weakening and eventual lysis of the bacterial cell, resulting in bacterial death.
Biochemical and Physiological Effects
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem is well tolerated by most patients and has a low incidence of adverse effects. It is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1-2 hours of administration. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem is primarily eliminated via the kidneys and has a half-life of approximately 1 hour.
実験室実験の利点と制限
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action and has been extensively studied for its antibacterial properties. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem is also readily available and relatively inexpensive compared to other antibiotics. However, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem has some limitations for use in laboratory experiments. It is only effective against gram-negative bacteria and may not be suitable for studying the effects of antibiotics on gram-positive bacteria. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem has a narrow spectrum of activity and may not be effective against all strains of gram-negative bacteria.
将来の方向性
There are several areas of future research for N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem. One area of interest is the development of new formulations of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem that may improve its pharmacokinetic properties or increase its spectrum of activity. Another area of interest is the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem in combination with other antibiotics to determine if it may have synergistic effects against bacterial infections. Finally, further studies are needed to determine the long-term safety and efficacy of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem in the treatment of bacterial infections.
合成法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem involves the reaction of 2-hydroxy-8-methylquinoline with m-tolyl isocyanate in the presence of pivalic acid. The resulting compound is then purified and formulated into a suitable dosage form. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem is a complex process that requires careful attention to detail and quality control measures to ensure the purity and potency of the final product.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem has been extensively studied for its antibacterial properties and has been shown to be effective against a range of gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. It is commonly used to treat urinary tract infections, which are a common bacterial infection in humans. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)pivalamidem has also been studied for its potential use in the treatment of other bacterial infections, such as respiratory tract infections and skin infections.
特性
IUPAC Name |
2,2-dimethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-8-6-11-19(12-15)25(22(27)23(3,4)5)14-18-13-17-10-7-9-16(2)20(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNGBTXSZBTPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-({N'-[(E)-(2-ethoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699685.png)

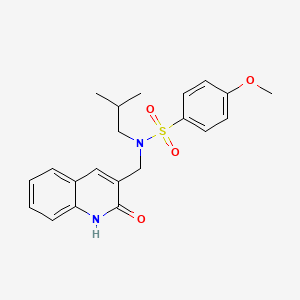
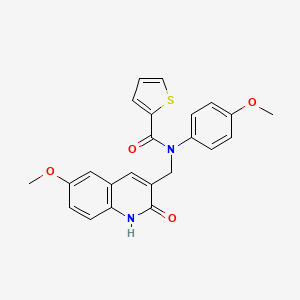
![2-{4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7699721.png)
![methyl 2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7699723.png)
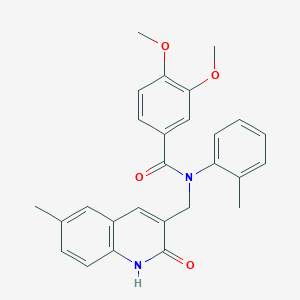
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7699734.png)

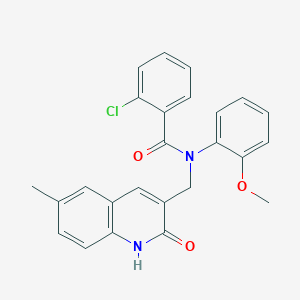
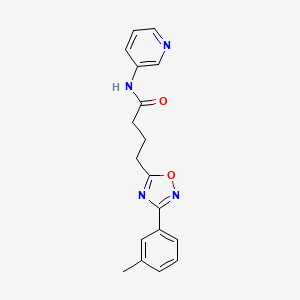
![ethyl 2-{4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7699764.png)
